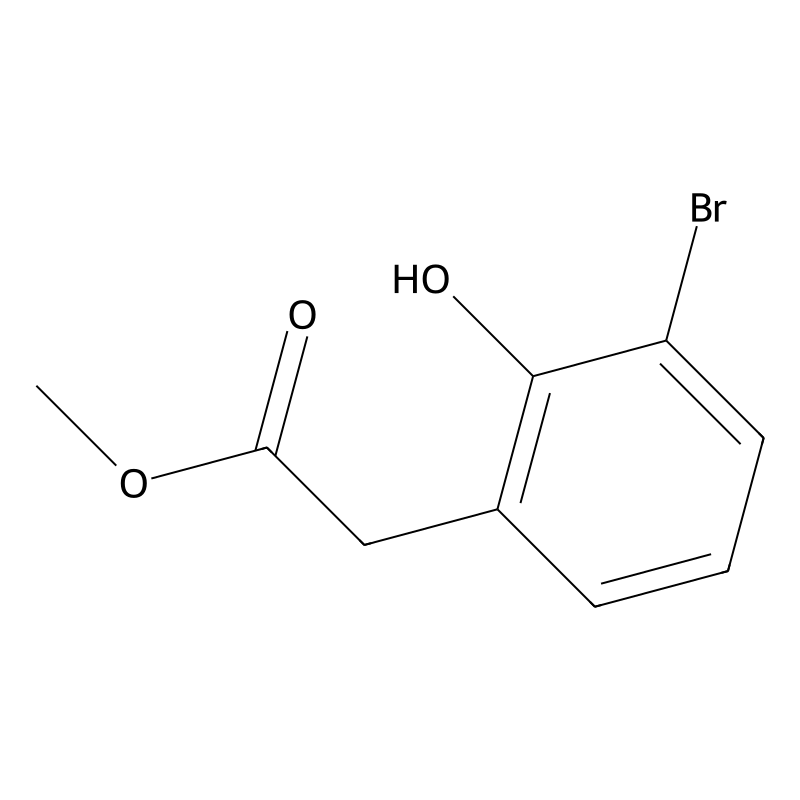

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate, with the chemical formula and CAS Number 628331-74-8, is an organic compound characterized by a brominated phenolic structure. It features a bromo substituent at the meta position of a hydroxyl-substituted phenyl ring, which is further attached to an acetate group. The molecular weight of this compound is approximately 245.07 g/mol, and it has a calculated logP value of 1.87, indicating moderate lipophilicity, which can influence its biological activity and solubility properties .

- Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3-bromo-2-hydroxyphenol and acetic acid.

- Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring for further substitution reactions, allowing for functionalization at other positions on the ring.

Several synthetic routes can be employed to produce methyl 2-(3-bromo-2-hydroxyphenyl)acetate:

- Bromination of Phenolic Compounds: Starting from 2-hydroxyacetophenone, bromination can occur at the meta position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Esterification Reaction: The resulting bromo compound can then be reacted with methanol in the presence of an acid catalyst to form the ester.

- One-Pot Synthesis: A more efficient method may involve a one-pot synthesis where both bromination and esterification are conducted simultaneously under specific conditions.

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate has potential applications in several fields:

- Pharmaceuticals: Due to its structural features, it may serve as a precursor or intermediate in drug synthesis.

- Agricultural Chemistry: Compounds with similar structures are often explored for their herbicidal or fungicidal properties.

- Material Science: It may be utilized in the development of polymer additives or coatings due to its unique chemical properties.

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 2-(3-bromo-2-hydroxyphenyl)acetate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | Bromine at para position | Different substitution pattern affecting reactivity |

| Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | Bromine at ortho position | Potentially different biological activity |

| Methyl 3-bromo-4-hydroxybenzoate | Hydroxyl group on a benzoic acid derivative | Distinct functional group arrangement |

| Methyl 2-(3-chloro-4-hydroxyphenyl)acetate | Chlorine instead of bromine | Variation in halogen affecting reactivity |

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate's unique combination of a bromo substituent and an acetate group distinguishes it from these similar compounds, potentially influencing its chemical behavior and biological activity differently than those listed.